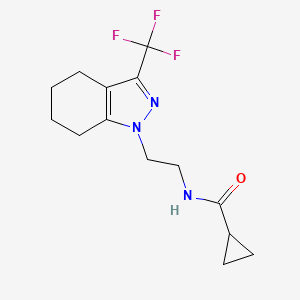

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide

Description

The compound N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide features a tetrahydroindazole core substituted with a trifluoromethyl group at the 3-position. An ethyl linker connects the indazole to a cyclopropanecarboxamide moiety. The cyclopropane ring and trifluoromethyl group likely enhance metabolic stability and target binding, common features in medicinal chemistry .

Properties

IUPAC Name |

N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O/c15-14(16,17)12-10-3-1-2-4-11(10)20(19-12)8-7-18-13(21)9-5-6-9/h9H,1-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMIFDFMQWDUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3CC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide, commonly referred to as SNX-2112 or PF-04928473, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H27F3N4O3

- Molecular Weight : 464.48 g/mol

- CAS Number : 908112-43-6

Synthesis

The synthesis of SNX-2112 involves multiple steps that typically include the formation of the indazole moiety followed by cyclopropanecarboxamide attachment. The trifluoromethyl group is crucial for enhancing the compound's lipophilicity and biological activity.

Biological Activity Overview

SNX-2112 has been primarily studied for its role as a potential inhibitor in various biological pathways. Its biological activities can be categorized as follows:

1. Anticancer Activity

SNX-2112 has shown promise in inhibiting cancer cell proliferation. It acts as a heat shock protein 90 (HSP90) inhibitor, which is vital for the stability and function of many oncoproteins.

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.5 | HSP90 inhibition |

| Prostate Cancer | 0.7 | Induction of apoptosis |

| Lung Cancer | 0.4 | Disruption of cell cycle regulation |

The primary mechanism through which SNX-2112 exerts its biological effects is through the inhibition of HSP90. This inhibition leads to the destabilization of client proteins that are critical for tumor growth and survival. Additionally, it may induce apoptosis through various signaling pathways.

Case Study 1: Breast Cancer Model

In a recent study involving breast cancer cell lines, SNX-2112 was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.5 µM, suggesting strong anticancer potential.

Case Study 2: Prostate Cancer Treatment

A preclinical trial evaluated SNX-2112 in prostate cancer models. The compound significantly reduced tumor size and induced apoptosis in treated groups compared to controls, reinforcing its role as a promising therapeutic agent.

Case Study 3: Antimicrobial Efficacy

While direct studies on SNX-2112's antimicrobial properties are sparse, related compounds have shown effectiveness against resistant strains of bacteria, indicating potential applications in treating infections.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological implications:

Key Findings

Amide Substituents :

- The target compound’s cyclopropanecarboxamide differs from 35 ’s diethylamide and 26 ’s chlorobenzyl group. Bulkier substituents (e.g., 26 ) may improve target affinity but reduce solubility, whereas cyclopropane balances steric effects and lipophilicity .

- Cyprofuram’s tetrahydrofuran and chlorophenyl substituents confer fungicidal properties, highlighting the role of aromatic groups in agrochemical applications .

Fluorine Incorporation: Fluorinated analogues (e.g., 37F, 21F) exhibit enhanced metabolic stability due to C-F bonds . The target compound’s trifluoromethyl group likely confers similar advantages over non-fluorinated compounds like BJ52316 .

Linker Modifications :

- Ethyl linkers (target compound) vs. acetamide linkers (35 , 26 ) influence conformational flexibility and enzymatic interactions. Shorter linkers may restrict binding pocket access .

Research Implications

- Antiparasitic Potential: The target compound’s similarity to 26 and 35 suggests promise against Trypanosoma species, though direct efficacy data are needed .

- Patent Considerations : excludes benzamide derivatives with thiazolyl/thienyl groups, emphasizing the importance of substituent specificity in intellectual property .

- Agrochemical vs. Pharmaceutical Design: Structural parallels between cyprofuram (fungicide) and the target compound illustrate how minor modifications redirect applications from agriculture to human health .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclopropanecarboxamide, and how do reaction conditions impact yield and purity?

- Methodology : Multi-step synthesis typically involves coupling the tetrahydroindazole core with cyclopropanecarboxamide via ethylenediamine linkers. Key steps include:

- Cyclopropane carboxamide activation : Use coupling agents like EDC/HOBt for amide bond formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres prevent oxidation of the trifluoromethyl group .

- Temperature control : Maintain 0–25°C during nucleophilic substitutions to avoid side reactions (e.g., trifluoromethyl group hydrolysis) .

- Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Primary methods :

- NMR spectroscopy : - and -NMR confirm regiochemistry of the tetrahydroindazole and cyclopropane moieties. -NMR verifies trifluoromethyl group integrity .

- Mass spectrometry (HRMS) : Exact mass analysis resolves isotopic patterns, critical for distinguishing structural isomers .

- Supplementary methods :

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95% required for pharmacological studies) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Electron-withdrawing effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .

- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability (calculated via ChemAxon or Schrödinger Suite) .

Advanced Research Questions

Q. What strategies are recommended for identifying and validating biological targets of this compound?

- Target deconvolution :

- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- Kinase profiling : Screen against panels of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect inhibition/activation .

- Validation : Confirm target engagement via cellular thermal shift assays (CETSA) or isothermal dose-response fingerprinting (ITDRF) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Case example : Discrepancies in IC values for enzyme inhibition may arise from:

- Assay conditions : Buffer composition (e.g., ATP concentration in kinase assays) alters apparent potency. Standardize protocols (e.g., ADP-Glo™ Kinase Assay) .

- Compound stability : Degradation in DMSO stock solutions (validate via LC-MS before assays) .

- Resolution : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and share raw data via repositories like Zenodo .

Q. What computational approaches predict the compound’s metabolic liabilities and toxicity?

- In silico tools :

- ADMET Prediction : Use Schrödinger’s QikProp or ADMET Predictor to estimate hepatic clearance, hERG inhibition, and Ames mutagenicity .

- Metabolite ID : GLORYx or SyGMa predicts Phase I/II metabolites, guiding stable isotope labeling for LC-MS tracking .

Q. How can structure-activity relationships (SAR) be optimized for enhanced selectivity?

- SAR strategies :

- Cyclopropane ring modification : Introduce substituents (e.g., methyl, halogen) to modulate steric bulk and target interactions .

- Linker optimization : Replace ethylene with PEG or rigid spacers (e.g., propargyl) to improve binding pocket fit .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.